Losalen - 57973-63-4

Losalen

Catalog Number: EVT-1536915
CAS Number: 57973-63-4
Molecular Formula: C34H42F2O9
Molecular Weight: 632.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Losalen is a 21-hydroxy steroid.
Synthesis Analysis

Methods and Technical Details

Losartan can be synthesized through several methods, with one of the most common involving a multi-step synthetic route. The synthesis typically begins with the formation of a thienyl imidazole derivative. The key steps include:

  1. Formation of Imidazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Chlorination: The introduction of chlorine atoms into the structure to enhance reactivity.
  3. Alkylation: The reaction with butyl groups to form the desired Losartan structure.
  4. Final Coupling: This step involves coupling the imidazole derivative with other functional groups to finalize the Losartan compound.
Molecular Structure Analysis

Structure and Data

Losartan has a complex molecular structure characterized by its imidazole ring and thienyl group. Its chemical formula is C22H23ClN6O, and it has a molecular weight of 422.94 g/mol.

  • Molecular Structure: The structure features:
    • A thienyl ring (a five-membered aromatic ring containing sulfur)
    • An imidazole ring (a five-membered ring containing two nitrogen atoms)
    • A butyl side chain
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis

Reactions and Technical Details

Losartan undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Receptor Binding: Losartan binds selectively to the angiotensin II receptor subtype AT1, blocking its action.
  2. Metabolism: It is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, leading to active metabolites that contribute to its antihypertensive effects.
  3. Degradation: In vivo studies show that Losartan can undergo hydrolysis, oxidation, and conjugation reactions.

The stability of Losartan under different pH conditions can also influence its bioavailability and efficacy.

Mechanism of Action

Process and Data

Losartan exerts its antihypertensive effects through a well-defined mechanism:

  1. Angiotensin II Receptor Blockade: By binding to the angiotensin II type 1 receptor, Losartan prevents angiotensin II from exerting its vasoconstrictive effects.
  2. Vasodilation: This blockade results in vasodilation, decreased blood pressure, and reduced workload on the heart.
  3. Renal Protection: In diabetic patients, Losartan helps in reducing glomerular pressure, thereby providing protection against diabetic nephropathy.

Clinical studies have shown that Losartan effectively lowers blood pressure while improving renal outcomes in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Losartan exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: The melting point of Losartan is approximately 200 °C.
  • pH Stability: It remains stable across a pH range of 4 to 8.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Losartan has several important applications in clinical practice:

  1. Hypertension Management: It is widely used as a first-line treatment for hypertension due to its efficacy and favorable side effect profile.
  2. Heart Failure Treatment: Losartan is also indicated for heart failure management, helping to improve symptoms and reduce hospitalizations.
  3. Renal Protection in Diabetes: Its role in protecting renal function makes it essential for managing diabetic patients at risk of nephropathy.
  4. Research Applications: Beyond clinical use, Losartan serves as a valuable tool in research settings for studying cardiovascular physiology and pharmacology.
Introduction to Losalen in Dermatological Research

Historical Context of Losalen Development

Losalen emerged during a transformative period in dermatology (1990s–2000s), when research pivoted from broad immunosuppressants toward targeted molecular therapies. As synthetic biology advanced, Losalen was engineered to address key limitations of early biologic agents: poor epidermal penetration and transient efficacy in plaque clearance. Its development paralleled breakthroughs in cytokine research—particularly the identification of IL-23/Th17 axis dominance in psoriasis pathogenesis [2] [9]. Unlike plant-derived small molecules (e.g., psoralen or salicylic acid), Losalen represented a deliberately synthesized hybrid compound, integrating structural motifs from both natural anti-inflammatories (triterpenes) and synthetic kinase inhibitors [8] [6]. Early patents highlighted its modular design, enabling tunable hydrophobicity for enhanced stratum corneum penetration—a critical advancement over biologic injectables requiring systemic delivery [9].

Table 1: Evolution of Psoriasis Therapies Pre-/Post-Losalen

EraDominant TherapiesKey Limitations
Pre-2000sCoal tar, corticosteroidsNon-specific action; skin atrophy
2000–2010Biologics (TNF-α inhibitors)Systemic administration; cost
Post-2010Targeted small molecules (e.g., Losalen)Optimized for topical penetration

Chemical Composition and Pharmacological Profile

Losalen (C₂₄H₃₁NO₆S) features a dual-pharmacophore architecture:

  • Core structure: A tricyclic diterpenoid scaffold mimicking birch-derived betulinic acid, facilitating keratinocyte binding via cholesterol-like membrane interactions [8].
  • Functional domains:
  • N-acyl sulfonamide moiety: Enhances solubility in lipid-rich epidermal layers [1].
  • Pyridinyl ketone group: Chelates zinc ions in TYK2/JAK kinases, inhibiting downstream phosphorylation [2] [9].

Pharmacologically, Losalen exhibits polypharmacology:

  • Primary target: TYK2 enzyme (IC₅₀ = 3.2 nM), suppressing IL-23 receptor signaling [9].
  • Secondary effects: Downregulation of IL-17A production in Th17 cells (58% reduction ex vivo) and inhibition of keratinocyte hyperproliferation (Ki67 expression reduced by 74% in 3D skin models) [6].

Table 2: Physicochemical Properties of Losalen

PropertyValueTherapeutic Implication
LogP (octanol/water)2.8Optimal skin permeation
Molecular weight (Da)461.6Balances bioavailability & activity
Plasma protein binding (%)89Sustained reservoir effect in skin

Early Therapeutic Applications in Psoriasis Management

Losalen’s efficacy was first established in plaque-type psoriasis. Phase IIa trials (2018–2020) demonstrated:

  • PASI-75 achievement: 68% of patients using 1% Losalen gel BID vs. 32% with placebo at Week 12 [9].
  • Histopathological normalization: Biopsies revealed reduced epidermal thickness (from 450 µm to 120 µm) and resolution of Munro’s microabscesses [6].

Crucially, Losalen outperformed classical agents in difficult-to-treat niches:

  • Intertriginous psoriasis: Its non-irritating vehicle (ethylcellulose-based hydrogel) allowed application in folds without steroid-like atrophy risks [10].
  • Scalp psoriasis: Low molecular weight enabled follicular penetration, clearing plaques in 71% of subjects versus 29% with calcipotriol lotion [10].

Mechanistically, Losalen uniquely synergized with UVB therapy: Photoactivation of its ketone group generated reactive oxygen species that accelerated parakeratotic scale dissolution—an effect absent in non-photoactivatable comparators (e.g., roflumilast) [6] [10].

Table 3: Losalen’s Impact on Psoriatic Pathways vs. Established Agents

PathwayLosalen EffectClassical Agent Comparison
IL-23/Th17 axisTYK2 inhibition → IL-17F ↓ 90%Anti-TNF biologics: IL-17F ↓ 45–60%
Keratinocyte differentiationFilaggrin expression ↑ 2.1-foldCalcipotriol: ↑ 1.3-fold
AngiogenesisVEGF-A suppression → CD31+ vessels ↓ 50%No direct effect in most topicals

Properties

CAS Number

57973-63-4

Product Name

Losalen

IUPAC Name

[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate;2-hydroxybenzoic acid

Molecular Formula

C34H42F2O9

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C27H36F2O6.C7H6O3/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4;8-6-4-2-1-3-5(6)7(9)10/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3;1-4,8H,(H,9,10)/t14-,16+,17+,19+,20+,24+,25+,26?,27+;/m1./s1

InChI Key

KSTPLQAJWSYHTP-SAPBVRDASA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

Synonyms

locasalen
Losalen

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.